(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone
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Overview
Description
(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone is an intricate organic compound characterized by its diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic synthesis techniques:
Step 1: : The starting materials include 2-chloro-5-hydroxybenzaldehyde and 3-(dimethylamino)-1H-1,2,4-triazole.
Step 2: : The aldehyde undergoes a condensation reaction with the triazole derivative under mild acidic conditions to form an intermediate.
Step 3: : The intermediate is then subjected to a nucleophilic substitution reaction with 4-piperidinone, in the presence of a base, to yield the target compound.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness and yield. Large-scale synthesis involves using continuous flow reactors to ensure consistency and efficiency in producing high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : It can undergo oxidation, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: : The chloro group can be subjected to reduction, potentially leading to the formation of hydroxy-derivatives.
Substitution: : Both the chloro and hydroxyl groups are susceptible to nucleophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substituents: : Various nucleophiles like amines or thiols.
Major Products Formed: The major products vary depending on the specific reactions:
Oxidation: : Quinones.
Reduction: : Hydroxyl derivatives.
Substitution: : Derivatives depending on the nucleophile used.
Scientific Research Applications
(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone has significant applications across various domains:
Chemistry: : As a reagent in synthesizing more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated as a potential therapeutic due to its unique structural features.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Proteins, enzymes, and nucleic acids.
Pathways Involved: : Modulation of biochemical pathways related to cell signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
(2-chloro-4-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone
(2-chloro-5-methoxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone
Highlighting Uniqueness: Compared to its analogs, (2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone is notable for its specific arrangement of functional groups which confer unique reactivity and potential therapeutic effects.
Properties
IUPAC Name |
(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-21(2)16-18-14(19-20-16)10-5-7-22(8-6-10)15(24)12-9-11(23)3-4-13(12)17/h3-4,9-10,23H,5-8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPDUEFBMWXRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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